4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Medicinal Chemistry Physicochemical Property Lipophilicity

Scaling SAR campaigns often stalls when intermediates lack orthogonal handles, forcing inefficient protecting-group sequences. 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS 683772-13-6) circumvents this: • Orthogonal aldehyde & primary alcohol: independently derivatize each handle without protecting groups • mp 135-137 °C: purify by simple recrystallization, bypassing costly chromatography • LogP 1.57: reduced lipophilicity vs. 4-(piperidin-1-yl)benzaldehyde, minimizing off-target binding Supplied with full analytical certification for reproducible SAR results.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 683772-13-6
Cat. No. B1320599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
CAS683772-13-6
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=CC=C(C=C2)C=O
InChIInChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2
InChIKeyFMFVJLCTVMBVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde


4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS 683772-13-6) is an organic compound classified as a substituted benzaldehyde containing a piperidine moiety. Its molecular formula is C₁₃H₁₇NO₂ with a molecular weight of 219.28 g/mol . The compound features a para-substituted benzaldehyde ring linked to a piperidine ring bearing a hydroxymethyl group at the 4-position . This unique combination of functional groups renders it a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing heterocycles and functionalized aromatic systems [1].

Why 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Is Irreplaceable


The compound's unique combination of a benzaldehyde moiety and a hydroxymethyl-substituted piperidine ring creates a distinct reactivity and physicochemical profile that is not achievable with simple piperidine or benzaldehyde derivatives alone . The presence of the aldehyde group allows for nucleophilic addition and condensation reactions, while the hydroxymethyl group on the piperidine ring provides a handle for further functionalization or polarity modulation [1]. Substituting with unsubstituted 4-(piperidin-1-yl)benzaldehyde (CAS 10338-57-5) eliminates the hydroxymethyl moiety, resulting in altered lipophilicity and reduced synthetic versatility [2]. Similarly, replacing the piperidine ring with an acyclic amine abolishes the conformational constraint, which can be critical for specific molecular recognition in drug design [3].

Quantitative Differentiation from Close Structural Analogs


Enhanced Aqueous Compatibility vs. Unsubstituted Analog

The presence of the hydroxymethyl group significantly modulates the lipophilicity of the molecule. The LogP of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde is 1.57 [1], compared to the unsubstituted 4-(piperidin-1-yl)benzaldehyde which has a higher LogP of 2.38 [2]. This reduction in LogP by 0.81 units indicates increased hydrophilicity, which can translate to improved aqueous solubility and different membrane permeability characteristics in biological systems.

Medicinal Chemistry Physicochemical Property Lipophilicity

Solid-State Stability vs. Close Analog

The melting point of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde is 135-137 °C , which is notably higher than that of its unsubstituted counterpart 4-(piperidin-1-yl)benzaldehyde, which melts at 58-62 °C [1]. This difference of approximately 75-79 °C is attributable to the additional hydrogen-bonding capabilities introduced by the hydroxymethyl group.

Solid-State Chemistry Crystallinity Purification

Dual Functional Handles for Divergent Derivatization

Unlike simpler analogs that lack the hydroxymethyl group, this compound possesses two orthogonal reactive sites: the aldehyde and the primary alcohol. The aldehyde group can undergo nucleophilic additions, condensations, and reductive aminations, while the hydroxymethyl group can be oxidized, esterified, or converted to a leaving group [1]. This dual functionality is a class-level advantage over compounds such as 4-(piperidin-1-yl)benzaldehyde, which only offers the aldehyde for derivatization.

Organic Synthesis Building Block Divergent Synthesis

Lower Acute Toxicity vs. Fluorinated Analog

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is classified under GHS as harmful if swallowed, harmful in contact with skin, and harmful if inhaled (H302, H312, H332) . In contrast, its fluorinated analog 5-fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride (CAS 1315365-87-7) carries a more severe acute toxicity classification, including danger if swallowed (H301) . This difference in hazard severity can influence procurement decisions based on available safety infrastructure.

Safety Handling GHS Classification

Optimal Use Cases Based on Differential Evidence


Lead Optimization with Balanced Lipophilicity

The compound's LogP of 1.57, which is significantly lower than that of unsubstituted analogs , makes it a suitable building block for medicinal chemistry campaigns where improved aqueous solubility and reduced membrane permeability are desired. It is particularly relevant for designing compounds targeting intracellular enzymes or receptors where excessive lipophilicity could lead to off-target binding [1].

Divergent Library Construction from a Single Scaffold

With two orthogonal reactive functional groups—the aldehyde and the primary alcohol—this compound serves as an ideal starting point for divergent synthesis . Researchers can independently manipulate each handle to generate diverse compound libraries, accelerating structure-activity relationship (SAR) studies without the need for extensive protecting group chemistry [1].

Crystalline Intermediate for Simplified Purification

The high melting point of 135-137 °C indicates good crystallinity, allowing for purification via simple recrystallization rather than chromatography. This property is advantageous in process chemistry and scale-up, where cost-effective purification methods are essential [1].

Labs with Basic Safety Infrastructure

The compound's GHS classification as harmful (Category 4) rather than toxic (Category 3) makes it a more manageable choice for academic laboratories or small R&D facilities without advanced containment systems. This can streamline procurement approval and reduce associated handling costs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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